![molecular formula C12H11BrIN3O B3748275 N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B3748275.png)
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide works by binding to a specific region of the BRD4 protein known as the bromodomain. This binding prevents the protein from interacting with other proteins and DNA, which in turn leads to the downregulation of genes that are important for cancer cell survival and proliferation. This mechanism of action has been confirmed through biochemical and structural studies.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, and prostate cancer cells. In animal models, N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to reduce tumor growth and improve survival rates. However, more research is needed to determine the optimal dosing and delivery methods for this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. This also means that it can be administered orally, which is more convenient than other types of cancer treatments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is that it may have off-target effects on other proteins that contain bromodomains, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4 that can be used in combination with other cancer treatments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. Finally, there is interest in exploring the use of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in combination with immunotherapy to enhance the immune response against cancer cells.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called BRD4, which plays a role in the regulation of gene expression. By inhibiting BRD4, N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide may be able to prevent the growth and spread of cancer cells.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrIN3O/c1-8-4-9(13)2-3-11(8)16-12(18)7-17-6-10(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYUYYAGQBMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.